molecular formula C22H28N4O4S B11113152 N-benzyl-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide

N-benzyl-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide

Cat. No.: B11113152
M. Wt: 444.5 g/mol
InChI Key: MERVZASSDMXGPT-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide is a complex organic compound with a molecular formula of C22H28N4O4S. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for radical bromination and sodium borohydride for reduction reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine ring. This interaction can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and sulfonyl group make it particularly interesting for pharmaceutical research .

Properties

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

N'-benzyl-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C22H28N4O4S/c1-18-7-9-20(10-8-18)31(29,30)26-15-13-25(14-16-26)12-11-23-21(27)22(28)24-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28)

InChI Key

MERVZASSDMXGPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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